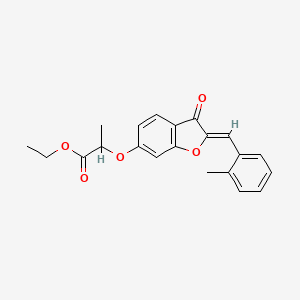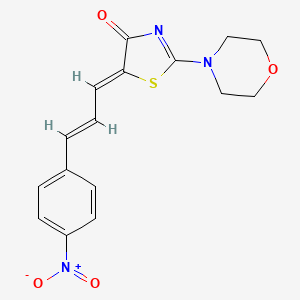
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a thiazolone core, and a nitrophenyl group
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with morpholine to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Mécanisme D'action
The mechanism of action of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one can be compared with other similar compounds, such as:
2-morpholino-4-thiazolones: These compounds share the thiazolone core but differ in their substituents, which can affect their chemical reactivity and biological activity.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit varying degrees of bioactivity depending on their structural context.
Morpholine-containing compounds: The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-14(24-16(17-15)18-8-10-23-11-9-18)3-1-2-12-4-6-13(7-5-12)19(21)22/h1-7H,8-11H2/b2-1+,14-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLOOAJTILLAO-TVZYSNLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)
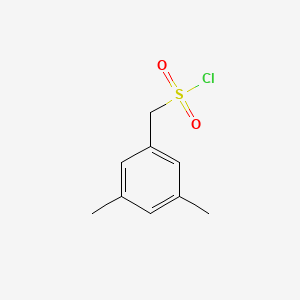
![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

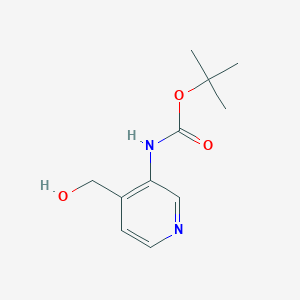
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)
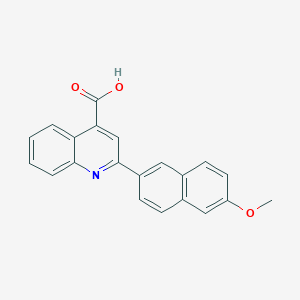
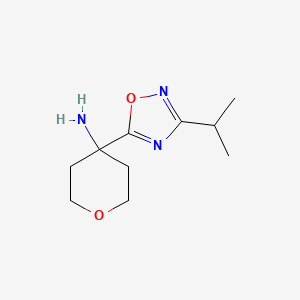
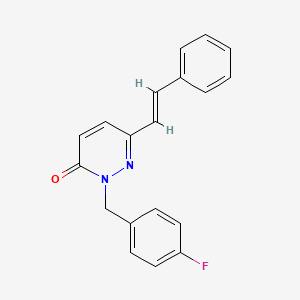
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)
